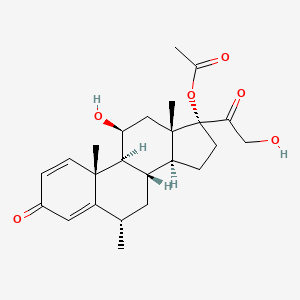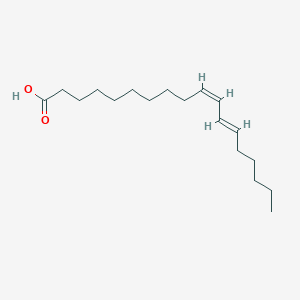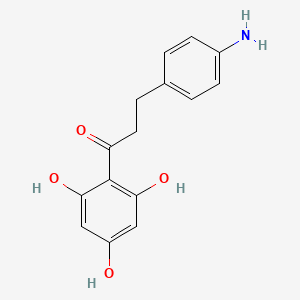![molecular formula C22H26O2 B1145212 3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE CAS No. 17092-31-8](/img/new.no-structure.jpg)
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE involves multiple steps, starting from the appropriate steroid precursors. The key steps include:
Cyclopropanation: Introduction of the cyclopropane ring.
Chlorination: Addition of a chlorine atom at the 6th position.
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Acetylation: Formation of the acetate ester.
Industrial Production Methods
Industrial production typically involves batch processes under controlled conditions to ensure high purity and yield. The process includes:
Closed batch processes: To minimize exposure and ensure safety.
Controlled temperature and pressure: To optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE undergoes several types of chemical reactions:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl groups.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Substitution reagents: Including halogens and nucleophiles.
Major Products
The major products formed from these reactions include various hydroxylated, chlorinated, and acetylated derivatives .
Scientific Research Applications
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on leukocyte migration.
Medicine: Investigated for its anti-androgen and progestational properties.
Industry: Utilized in the synthesis of pharmaceutical intermediates
Mechanism of Action
The compound exerts its effects primarily through its interaction with androgen receptors. It acts as an antagonist, inhibiting the binding of androgens to their receptors. This leads to a decrease in androgen-dependent processes, such as prostate growth and sebaceous gland activity .
Comparison with Similar Compounds
Similar Compounds
Cyproterone acetate: Another anti-androgen with similar properties.
Flutamide: A non-steroidal anti-androgen.
Spironolactone: A potassium-sparing diuretic with anti-androgen effects.
Uniqueness
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for androgen receptors, making it a potent anti-androgen .
Properties
CAS No. |
17092-31-8 |
|---|---|
Molecular Formula |
C22H26O2 |
Molecular Weight |
322.44 |
Synonyms |
3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






